Complete Remission Rate in Relapsed AML: Laromustine Plus Cytarabine vs. Cytarabine Alone
In a Phase III randomized, double-blind, placebo-controlled international trial (NCT00112554) enrolling patients with AML in first relapse, the addition of laromustine to high-dose cytarabine (HDAC) significantly increased the complete remission (CR) rate compared with HDAC plus placebo. Patients received cytarabine 1.5 g/m²/day continuous infusion for 3 days plus laromustine 600 mg/m² (n=177) or placebo (n=86) on day 2 [1]. The laromustine/HDAC combination achieved a CR rate of 35% versus 19% for HDAC/placebo (P=0.005), representing an absolute increase of 16 percentage points and a relative increase of approximately 84% [2]. However, this efficacy advantage was offset by increased toxicity: 30-day mortality was 11% in the laromustine/HDAC group compared with 2% in the HDAC/placebo group (P=0.016), and median progression-free survival was significantly shorter (54 days vs. 34 days; P=0.002). Overall survival did not differ between groups [3]. The Data Safety Monitoring Board subsequently approved a revised protocol with laromustine dose reduction and recombinant growth factor support.
| Evidence Dimension | Complete Remission (CR) Rate |
|---|---|
| Target Compound Data | 35% CR rate (laromustine 600 mg/m² + cytarabine 1.5 g/m²/day × 3 days) |
| Comparator Or Baseline | 19% CR rate (placebo + cytarabine 1.5 g/m²/day × 3 days) |
| Quantified Difference | Absolute increase: +16 percentage points; Relative increase: ~84%; P=0.005 |
| Conditions | Phase III randomized (2:1), double-blind, placebo-controlled trial; n=177 (laromustine arm), n=86 (placebo arm); AML in first relapse; cytarabine 1.5 g/m²/day continuous infusion for 3 days; laromustine 600 mg/m² IV on day 2 |
Why This Matters
This represents the only Phase III comparative evidence demonstrating that laromustine can significantly increase remission induction rates in relapsed AML when added to a standard cytarabine backbone, though the therapeutic index requires careful management of myelosuppression.
- [1] Giles F, Vey N, DeAngelo D, et al. Phase 3 randomized, placebo-controlled, double-blind study of high-dose continuous infusion cytarabine alone or with laromustine (VNP40101M) in patients with acute myeloid leukemia in first relapse. Blood. 2009;114(19):4027-4033. PMID: 19710500. View Source
- [2] ClinicalTrials.gov. NCT00112554: VNP40101M and Cytarabine in Treating Patients With Acute Myeloid Leukemia in First Relapse. Accessed 2026. View Source
- [3] ScienceDirect. Blood. 2009;114(19):4027-4033. Phase 3 randomized study of cytarabine ± laromustine in AML first relapse. View Source
